Fmoc-2,4-Dimethyl-D-phenylalanine
Overview
Description
Fmoc-2,4-Dimethyl-D-phenylalanine is a chemical compound with the molecular formula C26H25NO4 . It is primarily used in peptide synthesis and pharmaceutical research . It is noted for its high purity, exceptional stability, and wide range of applications .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . This compound can be synthesized using this method. The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator .Molecular Structure Analysis
The molecular structure of this compound is represented by the Hill Notation: C26H25NO4 . Its molecular weight is 415.48 .Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C26H25NO4, and it has a molecular weight of 415.48 .Scientific Research Applications
New Synthesis Approaches and Enzymatic Resolution
A study by Baczko et al. (1996) describes a new synthesis method for N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under different phosphonate forms, suitable for solid-phase peptide synthesis. The enzymatic resolution of these compounds was explored, highlighting their potential in peptide synthesis and the study of phosphotyrosine analogs for signal transduction research (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).
Hydrogelation and Self-Assembly
Ryan, Anderson, and Nilsson (2010) investigated the self-assembly and hydrogelation properties of Fmoc-protected aromatic amino acids, including derivatives of Fmoc-phenylalanine. Their work demonstrates how halogenation on the benzyl side-chain of Fmoc-Phenylalanine significantly enhances self-assembly into amyloid-like fibrils, promoting hydrogelation in aqueous solvents. This research underscores the potential of Fmoc-Phenylalanine derivatives in creating novel hydrogel materials for biomedical applications (Ryan, Anderson, & Nilsson, 2010).
Antibacterial Composite Materials
Schnaider et al. (2019) presented the use of Fmoc-decorated self-assembling building blocks, specifically Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes. Their study explores the antibacterial capabilities of nanoassemblies formed by these compounds and their integration within resin-based composites, offering insights into the development of advanced biomedical materials (Schnaider et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-2,4-Dimethyl-D-phenylalanine and other Fmoc-protected peptides and amino acids have immense potential in various biological applications . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
Biochemical Analysis
Biochemical Properties
Fmoc-2,4-Dimethyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. This compound is also known to interact with other biomolecules, such as nucleic acids and lipids, through hydrophobic and aromatic interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into peptides can alter their stability, solubility, and bioactivity, thereby affecting cellular responses. Additionally, this compound can impact the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group can form π-π stacking interactions with aromatic residues in proteins, enhancing the stability of peptide-protein complexes. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance peptide stability and bioactivity without causing significant toxicity. At high doses, this compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as peptidases and proteases, which cleave the peptide bonds and release the free amino acid. This compound can also interact with cofactors, such as ATP and NADH, influencing metabolic flux and the levels of various metabolites. The presence of the Fmoc group can affect the rate of metabolism and the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, this compound can bind to transport proteins, which facilitate its movement to different cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, such as lipids and nucleic acids .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall bioactivity .
Properties
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428040 | |
Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217627-86-5 | |
Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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